molecular formula C5H11NS B1286124 1,4-Thiazepane CAS No. 101184-85-4

1,4-Thiazepane

Cat. No.: B1286124
CAS No.: 101184-85-4
M. Wt: 117.22 g/mol
InChI Key: OQFUNFPIPRUQAE-UHFFFAOYSA-N
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Description

1,4-Thiazepane is a useful research compound. Its molecular formula is C5H11NS and its molecular weight is 117.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Library Development

1,4-Thiazepanes and 1,4-thiazepanones are seven-membered ring systems noted for their 3D character. They are underrepresented in fragment screening libraries. The efficient one-pot synthesis of these compounds from α,β-unsaturated esters and 1,2-amino thiols has been reported, providing a diverse range of 1,4-thiazepanes. These compounds are identified as new BET bromodomain ligands, demonstrating their potential in library development and screening for various applications (Pandey et al., 2020).

Antitrypanosomal Agents

Bicyclic 1,4-thiazepines have been synthesized and evaluated for their activity against Trypanosoma brucei brucei, demonstrating their potential as antitrypanosomal agents. The most active compound among these showed significant selectivity and potency, highlighting the pharmacological importance of 1,4-thiazepine derivatives in medicinal chemistry (Vairoletti et al., 2019).

Antioxidant and Cytotoxic Activities

Novel 1,4-thiazepine derivatives, embedded with carbazole, pyrazole, or isoxazole motifs, have been synthesized and shown to possess significant antioxidant activity and selective cytotoxicity towards carcinoma cell lines. This indicates their potential in the development of anticancer therapies (Shi et al., 2012).

Crystal Structures and Bioactivity

The crystal structures of various 1,4-thiazepane derivatives have been studied, providing insights into their bioactivity. For instance, 1,3-thiazepan-4-ones have shown a range of biological activities, underlining the significance of understanding their structural characteristics for potential medicinal use (Yennawar et al., 2014).

Solvent Effects and Lewis Acids in Synthesis

Research has been conducted on the effect of solvents and different Lewis acids in the synthesis of 1,4-thiazepan-3-ones, demonstrating the importance of reaction conditions in obtaining desired chemical structures and properties. This study contributes to the optimization of synthesis methods for these compounds (Ocampo et al., 2017).

Mechanism of Action

Target of Action

1,4-Thiazepane is a seven-membered heterocyclic compound . It is a part of the thiazepine class of compounds, which are known to interact with various targets. For instance, Diltiazem, a benzothiazepine (which contains a this compound ring), is a calcium channel blocker . .

Mode of Action

This leads to vasodilation and decreased heart rate .

Biochemical Pathways

Thiazepines like diltiazem are known to affect the calcium ion transport pathway . By blocking calcium channels, they disrupt the normal flow of calcium ions, which play a crucial role in muscle contraction and nerve impulse transmission.

Result of Action

Thiazepines like diltiazem, which contain a this compound ring, are known to cause vasodilation and a decrease in heart rate by blocking calcium channels .

Future Directions

While specific future directions for 1,4-Thiazepane are not detailed in the search results, it’s worth noting that related compounds have shown promising anticancer activity , suggesting potential future research directions in this area.

Biochemical Analysis

Biochemical Properties

1,4-Thiazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound-containing compounds have been shown to exhibit cytotoxic properties, interacting with cellular proteins to induce apoptosis in cancer cells . These interactions often involve binding to specific sites on enzymes, leading to inhibition or activation of their catalytic activities.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-containing compounds have been observed to affect breast carcinoma and colon adenocarcinoma cell lines, leading to changes in cell viability and proliferation . These effects are mediated through alterations in signaling pathways that regulate cell growth and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to changes in their activity. For instance, this compound-containing compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell proliferation . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound-containing compounds can maintain their cytotoxic properties over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to these compounds can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound-containing compounds may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, these compounds can cause toxic or adverse effects, including damage to healthy tissues and organs . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound-containing compounds can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy production . These interactions can alter the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound-containing compounds in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound-based therapies.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound-containing compounds may localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis . These localization patterns are essential for understanding the precise mechanisms of action of this compound.

Properties

IUPAC Name

1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFUNFPIPRUQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586342
Record name 1,4-Thiazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101184-85-4
Record name 1,4-Thiazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are 1,4-thiazepanes, and why are they of interest to researchers?

A1: 1,4-Thiazepanes are seven-membered heterocyclic compounds containing one sulfur atom and one nitrogen atom in their ring structure. They are considered privileged scaffolds in medicinal chemistry due to their three-dimensional character, making them attractive building blocks for developing new pharmaceuticals [, , , ].

Q2: What are some of the biological activities reported for 1,4-thiazepane derivatives?

A2: this compound derivatives have shown diverse biological activities, including anticancer activity [, ]. Specifically, this compound-based curcuminoids demonstrated promising antiproliferative properties in vitro, surpassing the activity of their parent curcumin compounds []. Additionally, research identified 1,4-acylthiazepanes as a novel class of ligands for BET (bromodomain and extraterminal domain) bromodomains, which play crucial roles in gene regulation and are implicated in various diseases [].

Q3: How do researchers synthesize this compound derivatives?

A3: Several synthetic approaches have been developed to access diverse this compound scaffolds. One efficient method utilizes a one-pot reaction between α,β-unsaturated esters and 1,2-amino thiols, yielding 1,4-thiazepanones, which can then be further modified to obtain the desired 1,4-thiazepanes []. Another approach involves a phosphine-triggered tandem annulation reaction between Morita-Baylis-Hillman carbonates and 1,4-diheteroatom dinucleophiles, providing access to saturated 1,4-heterocycles, including 1,4-thiazepanes []. Interestingly, a novel synthesis route was discovered where β,β-disubstituted acroleins, such as citral, react with cysteine to spontaneously form hexahydro-1,4-thiazepines [].

Q4: What analytical techniques are commonly used to characterize this compound derivatives?

A4: Researchers employ a combination of spectroscopic and analytical techniques to characterize 1,4-thiazepanes. Nuclear magnetic resonance (NMR) spectroscopy, including protein-observed ¹⁹F NMR, is valuable for structural elucidation and studying ligand-protein interactions [, ]. X-ray diffraction studies provide detailed information about the three-dimensional structure and absolute configuration of these compounds []. Additionally, standard analytical techniques like mass spectrometry and elemental analysis are employed to confirm molecular weight and elemental composition.

Q5: How does the structure of a this compound derivative influence its biological activity?

A5: The three-dimensional structure of 1,4-thiazepanes allows for diverse substitutions and modifications, influencing their interactions with biological targets. For instance, researchers investigating this compound-based curcuminoids observed that modifications on the thiazepane ring impacted their antiproliferative activity and reactive oxygen species (ROS) production []. Similarly, different substituents on 1,4-acylthiazepanes can modulate their binding affinity and selectivity towards specific BET bromodomains [].

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